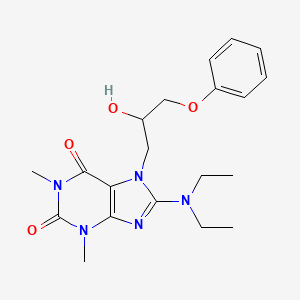
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an organic compound that falls under the category of purine derivatives. Known for its unique chemical structure that features both hydrophobic and hydrophilic regions, it serves various roles in scientific research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through multi-step organic synthesis, involving protection, deprotection, and substitution reactions. The process begins with the preparation of an appropriate purine derivative, followed by functional group modifications to introduce the diethylamino and hydroxy-phenoxypropyl groups under controlled conditions to ensure high yield and purity.
Industrial Production Methods:
Industrial synthesis might involve large-scale batch reactors with meticulous control of temperature, pH, and reagent concentrations to ensure consistent product quality. Catalytic methods and green chemistry principles are often employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions are also possible, using reagents such as lithium aluminum hydride.
Substitution: : It participates in various nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides, and other electrophiles/nucleophiles.
Major Products:
Oxidation: : Leads to the formation of oxidized derivatives with altered functional groups.
Reduction: : Results in reduced forms retaining the core purine structure.
Substitution: : Produces modified purine derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a catalyst in organic synthesis.
Material Science: : Incorporated into materials for specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, facilitating the study of biochemical pathways.
Signal Transduction: : Its derivatives are used to probe cellular signaling mechanisms.
Medicine:
Therapeutic Agents: : Investigated for potential use in treating conditions like cancer, due to its ability to interact with DNA and RNA.
Drug Development: : Serves as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets:
The compound exerts its effects primarily by interacting with nucleic acids and proteins. It binds to specific sites on enzymes or receptors, altering their activity and thus affecting cellular processes.
Pathways Involved:
Signal Transduction Pathways: : It can modulate pathways involving protein kinases and phosphatases.
Gene Expression: : Influences transcription and translation processes by interacting with DNA and RNA polymerases.
Comparison with Similar Compounds
Theophylline: : Another purine derivative with similar but distinct biological activities.
Caffeine: : Shares structural similarities and some pharmacological effects but differs in its specific interactions and potency.
Aminophylline: : A compound that combines theophylline with an ethylenediamine, used mainly in respiratory therapy.
Uniqueness:
What sets 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer a balance of hydrophilic and hydrophobic properties, making it versatile in a range of applications from drug design to material science.
That was quite a deep dive into the world of purine derivatives! Anything else on your mind?
Properties
IUPAC Name |
8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOHXFCXWWIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














